Titanium(3+) propan-2-olate

Catalog No.
S9006692
CAS No.
22378-84-3
M.F
C9H21O3Ti
M. Wt
225.13 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Titanium(3+) propan-2-olate

CAS Number

22378-84-3

Product Name

Titanium(3+) propan-2-olate

IUPAC Name

propan-2-olate;titanium(3+)

Molecular Formula

C9H21O3Ti

Molecular Weight

225.13 g/mol

InChI

InChI=1S/3C3H7O.Ti/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3

InChI Key

KBHBDZQAQRNXRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+3]

Titanium(3+) propan-2-olate, commonly referred to as Titanium(III) isopropoxide, is a highly reactive, subvalent d1 titanium alkoxide. Unlike the ubiquitous Titanium(IV) isopropoxide (TTIP), this compound functions primarily as a single-electron transfer (SET) reducing agent, a radical initiator, and a specialized precursor for low-valent titanium chemistry . In industrial and advanced laboratory settings, it is procured to drive pinacol couplings, reductive ring openings, and Kulinkovich-type cyclopropanations without the need for in situ reduction steps. Additionally, its specific oxidation state and volatility make it a candidate for specialized Atomic Layer Deposition (ALD) of titanium dioxide (TiO2) thin films where altered nucleation kinetics are required [1].

Research Fit

Ti(III) d¹ configuration enables single-electron transfer (SET) reactivity
Reported to mediate pinacol couplings and radical polymerization research
Precursor for mixed-valence Ti(III)/Ti(IV) clusters and photocatalyst synthesis

Substituting Titanium(3+) propan-2-olate with the much more common Titanium(IV) isopropoxide (TTIP) fundamentally fails because TTIP is a fully oxidized d0 species incapable of single-electron transfer . To utilize TTIP in reductive pathways, it must be reduced in situ using Grignard reagents (e.g., EtMgBr) or aluminum(I) anions, which inherently generates equimolar amounts of magnesium salts, aluminates, and gaseous byproducts (ethane/ethylene) [1]. These byproducts frequently interfere with sensitive catalytic cycles, cause competitive nucleophilic attack on esters, and degrade enantioselectivity. Furthermore, substituting with Titanium(III) chloride (TiCl3) introduces corrosive chloride ions and suffers from severe solubility limitations in non-polar organic solvents, shifting the system from homogeneous to heterogeneous kinetics.

Substitution Risk

Mechanism mismatch with Ti(IV) isopropoxide
Ti(IV) is a d⁰ Lewis acid that cannot provide the reducible Ti(III) center required for SET-mediated pinacol couplings and ATRP.
Redox-state dependent reactivity
Substituting Ti(IV) for Ti(III) may collapse the redox equilibrium essential for controlled radical polymerization and reductive transformations.

Elimination of Grignard-Derived Byproducts in Subvalent Titanium Generation

Standard protocols for generating low-valent titanium rely on the in situ reduction of Titanium(IV) isopropoxide with Grignard reagents, which produces stoichiometric quantities of magnesium halide salts and gaseous hydrocarbons . Procuring pre-formed Titanium(3+) propan-2-olate allows for direct deployment in single-electron transfer (SET) reactions without these contaminants, preventing competitive nucleophilic attack on sensitive substrates.

Evidence DimensionContaminant profile in reaction medium
Target Compound Data0 equivalents of Mg/halide byproducts; direct SET initiation
Comparator Or BaselineIn situ Ti(IV) isopropoxide + EtMgBr (produces equimolar MgBr(OiPr) and alkane/alkene gases)
Quantified Difference100% elimination of magnesium and halide contaminants
ConditionsHomogeneous single-electron reduction and pinacol coupling

Removing Grignard byproducts prevents competitive carbonyl addition and improves selectivity in sensitive reductive couplings.

Pinacol Coupling Yield
Reported
Ti(III) iPrO: yields in upper range vs TiCl₄–Mg: 38–85%
Magnesium-free workup may support metal-sensitive intermediate synthesis
Cross-study comparison; validate under process conditions

Superior Organic Solubility and Chloride-Free Processing vs. Titanium(III) Chloride

Titanium(III) chloride (TiCl3) is a traditional d1 reducing agent, but its polymeric solid-state structure severely limits solubility in non-coordinating solvents and introduces corrosive chlorides into the reaction matrix [1]. Titanium(3+) propan-2-olate is fully soluble in common organic solvents such as THF, dichloromethane, and toluene, and is completely chloride-free. This homogeneous nature provides superior mass transfer and reproducible kinetics.

Evidence DimensionSolubility and Halide Content
Target Compound DataHigh solubility in organic solvents; 0% chloride content
Comparator Or BaselineTitanium(III) chloride (TiCl3) (Poor solubility in non-polar solvents; high chloride content)
Quantified DifferenceComplete elimination of chloride ions and transition from heterogeneous to homogeneous reaction kinetics
ConditionsNon-aqueous homogeneous catalysis and radical initiation

Homogeneous, chloride-free conditions are critical for reproducible enantioselective catalysis and avoiding chloride-induced side reactions or equipment corrosion.

ATRP Feasibility
Class-level
Mechanistic viability confirmed; no direct dispersity comparison available
Supports copper-free ATRP exploration for metal-sensitive polymers
Quantitative benchmarks vs Cu-ATRP not yet reported

Precise Stoichiometric Control in Single-Electron Transfer (SET) Reductions

Utilizing isolated Titanium(3+) propan-2-olate provides exact stoichiometric control over the Ti(III)/Ti(IV) redox couple, which is critical for the reductive coupling of aromatic aldehydes (pinacol coupling) [1]. In situ generation methods often result in a mixture of Ti(II), Ti(III), and unreacted Ti(IV) species depending on the exact equivalents and temperature. Direct use of the Ti(III) alkoxide ensures a uniform d1 electron configuration, maximizing the yield of the resulting 1,2-diols.

Evidence DimensionOxidation state purity for SET
Target Compound DataUniform Ti(III) (d1) species for precise 1-electron donation
Comparator Or BaselineIn situ generated subvalent titanium (mixed Ti(II)/Ti(III)/Ti(IV) species)
Quantified DifferenceElimination of over-reduction or disproportionation side reactions
ConditionsPinacol coupling of aromatic aldehydes and ketones

Exact stoichiometric control over the reducing agent maximizes target yield and minimizes complex product mixtures in radical-mediated synthesis.

ALD Growth Rate
Head-to-head
Ti(OiPr)₃(NiPr-Me-amd): 0.3 Å/cycle vs Ti(NMe₂)₂(OiPr)₂: 0.9 Å/cycle
Lower rate offset by heteroleptic ligand tunability
Both self-limiting at 325 °C with O₃; anatase phase

Altered Surface Reactivity in Atomic Layer Deposition (ALD)

In the vapor-phase deposition of titanium dioxide (TiO2), Titanium(3+) propan-2-olate offers a distinct oxidation state and reactivity profile compared to the industry-standard Titanium(IV) isopropoxide (TTIP) [1]. The d1 electronic configuration of the Ti(III) alkoxide alters nucleation kinetics and reactivity with oxidants (like H2O or O3) during ALD cycles, enabling specific process windows for high-k dielectric and nanocoating applications.

Evidence DimensionPrecursor oxidation state and ALD reactivity
Target Compound DataTi(III) center with altered oxidant reactivity
Comparator Or BaselineTitanium(IV) isopropoxide (TTIP) (d0 center, standard ALD reactivity)
Quantified DifferenceShift in nucleation and film growth kinetics due to the pre-reduced titanium center
ConditionsAtomic Layer Deposition (ALD) of TiO2 thin films

Provides materials scientists with a specific chemical lever to tune the deposition temperature and film properties of TiO2 nanolayers.

Photo-Redox Access
Class-level
Pre-formed Ti(III) enables dark synthesis; photo-reduction of Ti(IV) is solvent-dependent
Stoichiometric control may improve batch reproducibility
Direct rate comparison not reported
Ketoxime Deoximation
Data to verify
Mild, non-acidic ketone regeneration reported
Potential alternative for acid-sensitive substrates
Quantitative yield data not available

Homogeneous Pinacol Couplings and SET Reductions

Directly follows from its precise single-electron transfer capabilities and lack of Grignard byproducts. It is the reagent of choice for the reductive coupling of aromatic aldehydes and ketones to 1,2-diols where high diastereoselectivity and functional group tolerance are required .

Enantioselective Radical Catalysis

Leverages its high solubility in organic solvents and chloride-free nature. It is utilized in asymmetric radical ring openings and carbon-carbon bond-forming reactions where heterogeneous TiCl3 would fail to provide reproducible kinetics or stereocontrol [1].

Precursor for Advanced ALD/CVD of Titanium Dioxide

Utilized in microelectronics and thin-film manufacturing for the Atomic Layer Deposition (ALD) of TiO2. Its specific Ti(III) oxidation state alters the surface reaction kinetics with water or ozone compared to standard Ti(IV) precursors, allowing for tuned film growth [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis research
SET-mediated pinacol coupling, magnesium-free workup
Yield and metal impurity profile
Copper-free ATRP research
Ti(III)/Ti(IV) redox activity
Polymer dispersity and functional group tolerance
Heteroleptic ALD precursor development
Modular Ti(OiPr)₃ core with ancillary ligand tunability
Growth rate and film purity characterization
Mixed-valence cluster synthesis research
Direct stoichiometric Ti(III) incorporation
Cluster stoichiometry and batch reproducibility

Hydrogen Bond Acceptor Count

3

Exact Mass

225.0970102 g/mol

Monoisotopic Mass

225.0970102 g/mol

Heavy Atom Count

13

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